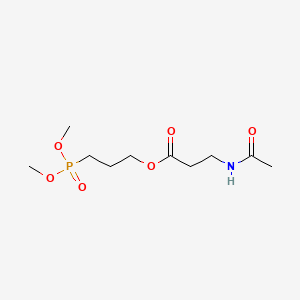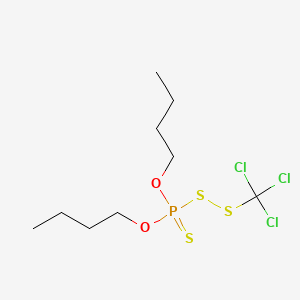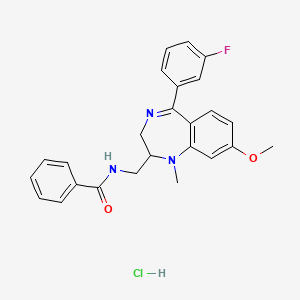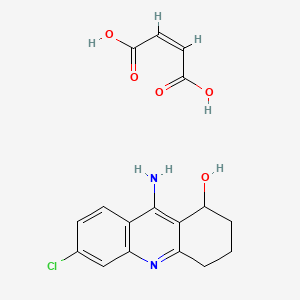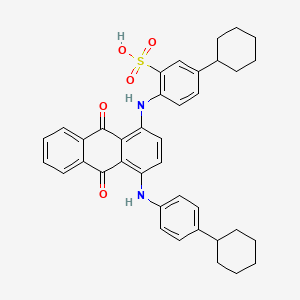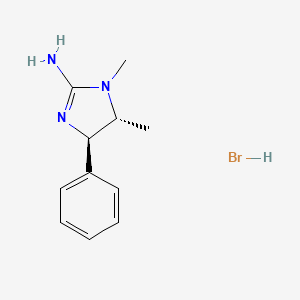
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- is a chemical compound known for its unique structure and properties. This compound belongs to the oxazolidine class, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the hydrobromide group enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- typically involves the reaction of 3,4-dimethyl-2-imino-5-phenyl-oxazolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The hydrobromide group can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide or silver nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halide-substituted oxazolidines.
Aplicaciones Científicas De Investigación
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(±)
- Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, iodide
Uniqueness
Oxazolidine, 3,4-dimethyl-2-imino-5-phenyl-, hydrobromide (E)-(+)- stands out due to its specific stereochemistry and the presence of the hydrobromide group. These features contribute to its unique reactivity and solubility profile, making it a valuable compound for various applications.
Propiedades
Número CAS |
75520-14-8 |
|---|---|
Fórmula molecular |
C11H16BrN3 |
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
(4R,5R)-1,5-dimethyl-4-phenyl-4,5-dihydroimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C11H15N3.BrH/c1-8-10(13-11(12)14(8)2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3,(H2,12,13);1H/t8-,10+;/m1./s1 |
Clave InChI |
GZGIFIWKCODNNA-SCYNACPDSA-N |
SMILES isomérico |
C[C@@H]1[C@H](N=C(N1C)N)C2=CC=CC=C2.Br |
SMILES canónico |
CC1C(N=C(N1C)N)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


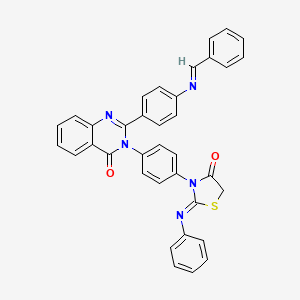
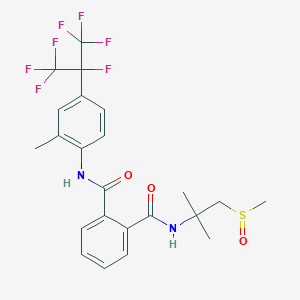

![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

